molecular formula C19H16N4O4 B2908139 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 899954-55-3

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2908139
CAS No.: 899954-55-3
M. Wt: 364.361
InChI Key: DFADEIQURJDOQA-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a 4-nitrobenzoyl group linked to a phenyl ring substituted with a 6-ethoxypyridazine moiety. This compound's structure combines aromatic and heterocyclic elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-2-27-18-11-10-17(21-22-18)14-4-3-5-15(12-14)20-19(24)13-6-8-16(9-7-13)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFADEIQURJDOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The ethoxy group can be introduced via an ethylation reaction, while the nitrobenzamide moiety is typically added through a nitration reaction followed by amidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine ring can interact with various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Heterocyclic vs. Aliphatic Substituents : The ethoxypyridazine group in the target compound contrasts with aliphatic chains (e.g., diphenylethyl in or imidazolylpropyl in ). Heterocycles like pyridazine may enhance binding to enzymes or receptors due to aromatic stacking and hydrogen-bonding capabilities, whereas aliphatic groups could improve membrane permeability .
  • Nitro Group Positioning: The 4-nitrobenzamide moiety is conserved across analogs, but substituent variations (e.g., bromo in 2c, acetylamino in E04) modulate electronic and steric effects. For instance, E04’s acetylamino group may facilitate interactions with urea transporters, while the target compound’s ethoxypyridazine could target pyridazine-sensitive pathways .

C. Physicochemical Properties

  • Melting Points : Compound 2c () exhibits a melting point of 139–142°C, comparable to other crystalline benzamides. The target compound’s melting point is unreported but may differ due to its heterocyclic substituent .
  • Solubility and Stability : The ethoxypyridazine group’s hydrophilicity may improve aqueous solubility compared to lipophilic diphenylethyl analogs. Cleavage pathways () suggest stability under specific conditions, which could influence formulation .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a pyridazine derivative that has garnered attention for its potential pharmacological properties. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through several chemical reactions involving the pyridazine core and the nitrobenzamide moiety. The typical synthetic route includes:

  • Preparation of the Pyridazine Core : This involves cyclizing hydrazine derivatives with diketones.
  • Introduction of the Ethoxy Group : Achieved through ethylation reactions.
  • Formation of the Nitrobenzamide Moiety : Typically done via nitration followed by amidation.

The overall reaction can be summarized as follows:

Pyridazine+Ethylating Agent+Nitrating AgentN 3 6 ethoxypyridazin 3 yl phenyl 4 nitrobenzamide\text{Pyridazine}+\text{Ethylating Agent}+\text{Nitrating Agent}\rightarrow \text{N 3 6 ethoxypyridazin 3 yl phenyl 4 nitrobenzamide}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways associated with cell proliferation.

Anti-inflammatory Effects

Preliminary findings indicate that this compound may reduce inflammation by modulating inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria (IC50 values ranging from 10 to 50 μM).
Study 2Showed potential anticancer effects in human cancer cell lines, with IC50 values indicating effective inhibition of cell growth (IC50 = 20 μM).
Study 3Reported anti-inflammatory effects in animal models, reducing swelling and cytokine levels significantly compared to control groups.

The biological activity of this compound is thought to involve its interaction with various molecular targets:

  • Enzyme Inhibition : The nitro group may interact with enzymes involved in metabolic pathways, potentially leading to reduced enzyme activity.
  • Cellular Pathway Modulation : The compound may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

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